molecular formula C21H25N9O B2755819 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine CAS No. 1251560-49-2

4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine

Cat. No.: B2755819
CAS No.: 1251560-49-2
M. Wt: 419.493
InChI Key: NRPGXHRAIGRCEE-UHFFFAOYSA-N
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Description

The compound 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine (CAS: 1251595-28-4) features a pyrimidine core substituted at position 4 with a piperidine ring and at position 6 with a 1H-imidazole moiety. The imidazole is further functionalized via a carbonyl bridge to a piperazine ring bearing a pyrimidin-2-yl group . This multi-heterocyclic architecture combines pyrimidine, imidazole, piperazine, and piperidine motifs, which are frequently employed in medicinal chemistry for their ability to engage diverse biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Properties

IUPAC Name

[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N9O/c31-20(28-9-11-29(12-10-28)21-22-5-4-6-23-21)17-14-30(16-26-17)19-13-18(24-15-25-19)27-7-2-1-3-8-27/h4-6,13-16H,1-3,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPGXHRAIGRCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the Pyrimidine Moiety: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced.

    Formation of the Piperazine Ring: This is typically done through cyclization reactions similar to the piperidine ring formation.

    Final Assembly: The final step involves coupling the different heterocyclic rings through amide bond formation or other suitable linkages.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow chemistry techniques to enhance yield and efficiency. Catalysts and solvents are chosen to maximize reaction rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the pyrimidine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity
    • Studies have indicated that derivatives of pyrimidine, including this compound, exhibit significant anticancer properties. The structural components allow for interactions with various cellular targets, potentially inhibiting tumor growth. Research has shown that similar compounds can induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .
  • Antimicrobial Properties
    • Compounds containing pyrimidine and piperazine rings have been reported to possess antimicrobial activities. This specific compound may inhibit bacterial growth by interfering with bacterial DNA synthesis or protein function, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects
    • The imidazole and pyrimidine components are known to play roles in anti-inflammatory responses. Preliminary studies suggest that this compound could reduce inflammation markers in vitro, indicating potential use in treating inflammatory diseases .

Pharmacological Insights

  • Mechanism of Action
    • The mechanism of action is hypothesized to involve the inhibition of specific enzymes or receptors involved in disease processes. For instance, the interaction with protein kinases or other signaling molecules may lead to altered cellular responses that benefit therapeutic outcomes .
  • Drug-Likeness and ADMET Properties
    • Computational studies assessing the drug-likeness of this compound indicate favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. These properties suggest that the compound could be optimized for better bioavailability and reduced toxicity .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, derivatives of pyrimidine were tested against various cancer cell lines. The results showed that compounds similar to 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine exhibited IC50 values in the low micromolar range, demonstrating potent anticancer activity .

Case Study 2: Antimicrobial Testing

Another study focused on the antimicrobial properties of pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The compound displayed significant inhibitory effects, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics used as controls .

Mechanism of Action

The mechanism of action of 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (Reference) Core Structure Position 4 Substituent Position 6/Equivalent Substituent Key Functional Groups Molecular Weight
Target Compound Pyrimidine Piperidin-1-yl 4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl Carbonyl, imidazole, piperazine, pyrimidine ~488.5 (est.)
4-(3-Methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine Pyrimidine Piperazin-1-yl 3-Methylpyrazol-1-yl Piperazine, pyrazole 244.3
2-[4-[(2-Phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]-pyrimidine Pyrimidine Piperazinyl (2-Phenylimidazol-5-yl)methyl Piperazine, imidazole, phenyl ~365.4 (est.)
8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one Pyrido-pyrimidinone N/A (4-(Pyridin-2-yl)piperazin-1-yl)methyl Piperazine, pyridine, ketone Not reported
4-{4-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]piperazin-1-yl}-6-(trifluoromethyl)pyrimidine Pyrimidine Piperazin-1-yl (1-Methylimidazol-2-yl)sulfonyl Sulfonyl, imidazole, trifluoromethyl ~432.3 (est.)
Key Observations:

Complexity of Substituents: The target compound’s position 6 substituent is notably more elaborate, incorporating a carbonyl-linked imidazole-piperazine-pyrimidine system. This contrasts with simpler substituents like methylpyrazole () or phenylimidazole ().

Linker Chemistry: The carbonyl bridge in the target compound (vs.

Core Variations: Analogs like utilize pyrido-pyrimidinone cores, which introduce additional nitrogen atoms and a ketone group, altering electronic properties and solubility.

Pharmacological and Physicochemical Properties

  • Target Compound : The carbonyl group may improve binding to enzymes (e.g., kinases) through hydrogen bonding, while the pyrimidin-2-yl piperazine could enhance π-π stacking with aromatic residues. However, the high molecular weight (~488.5) and LogP (estimated >3) may reduce aqueous solubility.

Biological Activity

The compound 4-(piperidin-1-yl)-6-{4-[4-(pyrimidin-2-yl)piperazine-1-carbonyl]-1H-imidazol-1-yl}pyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple pharmacophoric elements, including:

  • A piperidine ring, which is known for its role in various biological activities.
  • A pyrimidine core, often associated with nucleic acid interactions.
  • An imidazole moiety that plays a crucial role in enzyme inhibition.

This structural diversity suggests a multifaceted mechanism of action, making it a candidate for various therapeutic applications.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing piperidine and pyrimidine rings have shown effectiveness against various cancer cell lines by inhibiting specific kinases involved in tumor growth. A study demonstrated that piperidine derivatives can selectively inhibit coactivator-associated arginine methyltransferase 1 (CARM1), which is implicated in hormone-dependent tumors such as breast and prostate cancer .

Antimicrobial Properties

The compound's imidazole component suggests potential antimicrobial activity. Compounds analogous to this structure have been synthesized and tested against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 µM . This indicates that the compound may effectively inhibit bacterial growth and could be further explored as an anti-tubercular agent.

Inhibition of NLRP3 Inflammasome

Recent studies have highlighted the role of piperidine derivatives in modulating the NLRP3 inflammasome, a critical component of the immune response. Compounds derived from similar scaffolds were shown to inhibit IL-1β release in LPS/ATP-stimulated human macrophages, suggesting anti-inflammatory properties . This mechanism could be beneficial in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: The imidazole group may interact with active sites of enzymes, inhibiting their function.
  • Receptor Modulation: The piperazine and piperidine rings can bind to various receptors, modulating their activity and influencing downstream signaling pathways.

Case Study 1: Antitumor Efficacy

In a study conducted by Cheng et al. (2011), compounds similar to our target molecule were evaluated for their ability to inhibit CARM1. The results indicated high selectivity against CARM1 compared to other methyltransferases, supporting the potential use of such compounds in cancer therapy .

Case Study 2: Anti-Tubercular Activity

A series of novel substituted benzamide derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, several compounds exhibited significant activity with IC90 values indicating strong efficacy against the pathogen. This study underscores the potential of pyrimidine-containing compounds in developing new anti-tubercular agents .

Data Summary

Activity Type IC50/IC90 Values Reference
Antitumor (CARM1 Inhibition)Not specified
Anti-Tubercular1.35 - 2.18 µM (IC50)
NLRP3 InhibitionNot specified

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